molecular formula C20H19N5O3 B2890608 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 894993-37-4

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2890608
CAS RN: 894993-37-4
M. Wt: 377.404
InChI Key: VCRLKERZQFEYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

SR-01000020826 has potential applications in cancer research due to its structural similarity to compounds known to inhibit certain cellular processes. For instance, pyrazolo[3,4-d]pyrimidin derivatives have been studied for their inhibitory activities against CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells, offering a pathway for developing new anticancer therapies.

Enzyme Inhibition

The compound’s core structure is similar to that of molecules that have shown inhibitory effects on enzymes like ENPP1 . ENPP1 plays a role in modulating the anti-cancer STING pathway, and its inhibition could be beneficial in enhancing cancer immunotherapy. This suggests that SR-01000020826 could be valuable in studying the modulation of immune responses in oncology.

Antibacterial and Antifungal Applications

Derivatives of pyrido[2,3-d]pyrimidin, which share a similar scaffold with SR-01000020826, have exhibited broad-spectrum antibacterial activity and reasonable antifungal activity . This indicates that SR-01000020826 might be useful in the development of new antimicrobial agents.

Chemical Synthesis and Modification

The compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, such as C-3 chalcogenation, which can lead to the creation of diversely orchestrated derivatives with potential pharmacological activities .

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-3-7-17(14(13)2)25-19-16(10-23-25)20(27)24(12-22-19)11-18(26)21-9-15-6-4-8-28-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRLKERZQFEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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